1,5-Decalindiol

Description

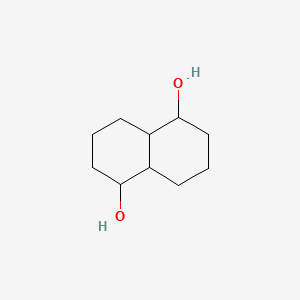

1,5-Decalindiol (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{18}\text{O}2 $) is a bicyclic diol derived from the decalin (decahydronaphthalene) framework. It serves as a precursor in the synthesis of enediones, such as 1,5-decalindione, through oxidation reactions. Evidence from synthetic studies highlights its conversion into *cis*- and *trans*-1,5-decalindiones using Jones reagent ($ \text{CrO}3/\text{H}2\text{SO}4 $), though alternative oxidants like selenium dioxide (SeO$_2$) or DDQ (2,3-dichloro-5,6-dicyanoquinone) proved ineffective for enedione formation . This compound’s rigid bicyclic structure and hydroxyl group positioning make it a valuable intermediate in organic synthesis, particularly for generating strained or fused cyclic systems.

Properties

CAS No. |

53044-59-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,5-diol |

InChI |

InChI=1S/C10H18O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-12H,1-6H2 |

InChI Key |

BABJMFGHXVXNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCCC2O)C(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 1,5-Decalindiol and Analogous Diols

Mechanistic Insights and Challenges

- Oxidation Behavior: this compound’s oxidation to decalindiones is highly sensitive to reaction conditions. For instance, SeO$_2$ and DDQ failed to produce enediones, likely due to competing side reactions or insufficient activation of the α-hydrogens. This contrasts with 1,5-naphthalenediol, where mild oxidants suffice for quinone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.